Podocarpusflavone A

Description

This compound has been reported in Garcinia intermedia, Garcinia subelliptica, and other organisms with data available.

isolated from Podocarpus imbricatus

Structure

3D Structure

Properties

IUPAC Name |

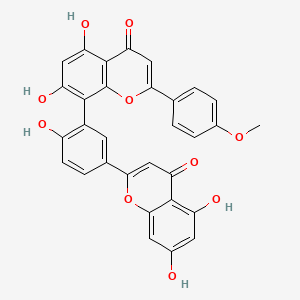

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRUVNXLDXHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944784 | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-74-9, 41583-83-9 | |

| Record name | Podocarpusflavone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-O-methylamentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Provenance of Podocarpusflavone A: A Technical Guide for Scientific Discovery

Abstract

Podocarpusflavone A, a methylated biflavonoid of the amentoflavone class, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. As a C-C linked dimer of apigenin and its 4'-methyl ether derivative, acacetin, its structural complexity is matched by its specific distribution in the plant kingdom. This technical guide provides an in-depth exploration of the natural sources of this compound, designed for researchers, scientists, and professionals in drug development. It details the botanical origins, outlines the biosynthetic pathway, presents a comprehensive methodology for its extraction and isolation, and discusses the analytical techniques crucial for its characterization. This document serves as a foundational resource to facilitate the efficient sourcing and investigation of this promising natural product.

Introduction: The Significance of this compound

Biflavonoids are a unique class of polyphenolic compounds formed by the dimerization of two flavonoid units. Their intricate structures often confer enhanced biological activities compared to their monomeric counterparts.[1] this compound, chemically designated as 4'''-O-methylamentoflavone, is a prime example.[2] It is a C3'-C8'' linked biflavone that has been identified as a promising candidate in various therapeutic areas. Research has demonstrated its potential as an anti-inflammatory, cytotoxic, and cardioprotective agent, making it a focal point for natural product-based drug discovery.[3][4] Understanding its natural sources is the critical first step in harnessing its therapeutic potential, enabling sustainable sourcing and further preclinical and clinical investigation.

Natural Distribution of this compound

This compound is predominantly found within the plant kingdom, with its primary sources being concentrated in specific gymnosperm families.

The Genus Podocarpus (Podocarpaceae Family)

As its name suggests, the principal source of this compound is the genus Podocarpus. This large genus of conifers, belonging to the Podocarpaceae family, is widely distributed, particularly in the Southern Hemisphere.[5] Phytochemical investigations have consistently isolated this biflavonoid from various tissues, including the leaves and twigs of several Podocarpus species. Available reports indicate that this compound is present in almost every species of Podocarpus investigated, with the notable exception of P. latifolius.[3][6]

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Podocarpus macrophyllus | Podocarpaceae | Twigs and leaves | [1][4][7] |

| Podocarpus nakaii | Podocarpaceae | Twigs | [3][8] |

| Podocarpus henkelii | Podocarpaceae | Leaves | |

| Podocarpus neriifolius | Podocarpaceae | Not specified | [3] |

| Podocarpus imbricatus | Podocarpaceae | Not specified |

Other Botanical Sources

While the Podocarpus genus is the most prolific source, this compound has also been identified in other plant families, suggesting a broader, albeit less concentrated, distribution. These include:

-

Clusiaceae (Guttiferae) Family: Found in species of the genus Garcinia.

-

Cupressaceae Family: Identified within the genus Juniperus.

-

Calophyllaceae Family: Amentoflavone-type biflavonoids are known to occur in this family, suggesting this compound may also be present.[2]

The presence of this compound across these distinct gymnosperm and angiosperm families highlights its chemotaxonomic significance and points to a potentially conserved biosynthetic evolution.

Biosynthesis of this compound: An Enzymatic Perspective

The formation of this compound is a multi-step process that begins with the general flavonoid pathway and culminates in a highly specific, enzyme-catalyzed dimerization.

Formation of Monomeric Precursors

The biosynthesis starts from the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to produce p-coumaroyl-CoA. This molecule then enters the flavonoid pathway. Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Subsequently, chalcone isomerase (CHI) cyclizes this intermediate to form the flavanone naringenin. Naringenin is then converted to the flavone apigenin, one of the monomeric units of this compound. The other unit, acacetin, is formed by the O-methylation of apigenin at the 4'-hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT).

The Dimerization Step: A Cytochrome P450-Mediated Coupling

The crucial step in forming the biflavonoid backbone is the oxidative coupling of the two flavonoid monomers. For amentoflavone-type biflavonoids, which have a C-C linkage, this is not a random chemical event but a precisely controlled enzymatic reaction. Recent research has identified that gymnosperm-specific Cytochrome P450 monooxygenases (CYPs) of the CYP90J subfamily are responsible for catalyzing this intermolecular C-C bond formation.[1]

The proposed mechanism involves a heme-induced diradical coupling.[1] The CYP90J enzyme binds the two flavonoid monomers (in this case, apigenin and acacetin) in a specific orientation within its active site. The enzyme then catalyzes the formation of radicals on each monomer, which subsequently couple to form the stable C3'-C8'' bond characteristic of amentoflavone and its derivatives like this compound. This enzymatic control explains the high regioselectivity observed in naturally occurring biflavonoids.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound from its natural matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The following protocol is a representative methodology synthesized from published literature, primarily based on the bioassay-guided fractionation of Podocarpus nakaii.[3][8]

Rationale for Experimental Choices

-

Plant Material: Twigs and leaves are chosen as they are reported to be rich sources of biflavonoids in Podocarpus species.[1] Drying the material prevents enzymatic degradation and allows for easier grinding and extraction.

-

Initial Extraction Solvent (Ethanol/Methanol): Alcohols like ethanol or methanol are effective at extracting a broad range of secondary metabolites, including polar and semi-polar compounds like flavonoids. Using 95% ethanol provides a good balance for solubilizing biflavonoids while minimizing the co-extraction of highly polar compounds like sugars.

-

Solvent Partitioning: This is a crucial step for preliminary purification. Partitioning the crude extract between a non-polar solvent (n-hexane) and an aqueous layer removes lipids, waxes, and chlorophyll. Subsequent extraction of the aqueous layer with a solvent of intermediate polarity, like ethyl acetate (EtOAc), selectively enriches the biflavonoids, including this compound, in the EtOAc fraction.[3]

-

Column Chromatography (Silica Gel): Silica gel is a polar stationary phase used for normal-phase chromatography. It is highly effective for separating compounds based on polarity. A gradient elution, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a polar solvent (e.g., methanol), allows for the sequential elution of compounds. Less polar compounds elute first, followed by more polar compounds like this compound.

-

Further Purification (Sephadex LH-20/Preparative HPLC): Fractions enriched with the target compound often require further purification. Sephadex LH-20 is used for size-exclusion and adsorption chromatography, effective for separating flavonoids. Reverse-phase preparative HPLC is the final step to achieve high purity, separating compounds based on hydrophobicity.

Step-by-Step Methodology

1. Plant Material Preparation: a. Collect fresh twigs of Podocarpus nakaii. b. Air-dry the material in a shaded, well-ventilated area until brittle. c. Grind the dried twigs into a fine powder using a mechanical grinder.

2. Initial Solvent Extraction: a. Macerate the powdered plant material (e.g., 7.2 kg) with 95% ethanol (e.g., 40 L) at a moderately elevated temperature (e.g., 45°C) for 24 hours.[3] b. Filter the extract. Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. c. Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning: a. Suspend the crude extract in a mixture of n-hexane and water (1:1 v/v) in a separatory funnel. b. Shake vigorously and allow the layers to separate. Collect the lower aqueous layer. c. Extract the aqueous layer sequentially with ethyl acetate (EtOAc). d. Combine the EtOAc-soluble layers and evaporate the solvent to yield the EtOAc fraction, which is enriched in biflavonoids.[3]

4. Silica Gel Column Chromatography: a. Prepare a silica gel column. b. Adsorb the dried EtOAc fraction onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient solvent system, starting with 100% dichloromethane (CH₂Cl₂) and gradually increasing the proportion of methanol (MeOH) (e.g., from a CH₂Cl₂:MeOH ratio of 15:1 to 1:1).[3] d. Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization under UV light. e. Combine fractions showing similar TLC profiles.

5. Final Purification: a. Subject the fraction containing this compound to further chromatography on a Sephadex LH-20 column, eluting with methanol. b. For final purification to >95% purity, use preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of methanol and water).

Caption: Workflow for the isolation of this compound.

Analytical Characterization

Once isolated, the structural identity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular formula by providing an accurate mass of the molecule.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for unambiguous structure elucidation.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): These experiments are critical for establishing the complete structure. Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule and confirming the C3'-C8'' linkage between the two flavonoid units.[3][8]

-

Conclusion

This compound stands out as a biflavonoid with considerable therapeutic promise. Its primary natural reservoirs are species within the genus Podocarpus, particularly P. macrophyllus and P. nakaii. The biosynthesis is a highly regulated process, with gymnosperm-specific CYP90J enzymes playing a pivotal role in the key dimerization step. The successful isolation of this compound hinges on a systematic approach involving solvent extraction, liquid-liquid partitioning, and multiple chromatographic steps. This guide provides a comprehensive framework for researchers, offering the necessary technical details and causal insights to confidently source, isolate, and identify this compound, thereby accelerating its journey from a natural curiosity to a potential therapeutic agent.

References

-

Dai, X., Zhu, J. M., Wang, G. Y., et al. (2025). Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone. Nature Communications. [Link]

-

Yeh, P. H., Shieh, Y. D., Hsu, L. C., et al. (2012). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Journal of Traditional and Complementary Medicine, 2(3), 220–226. [Link]

-

Dai, X., et al. (2025). Scheme 8. Synthesis of Biflavonoids 1b and 1c. ResearchGate. [Link]

-

Naidoo, V. (n.d.). Chapter 9 Isolation and determination of chemical structure of compounds from Podocarpus henkelii Stapt ex Dallim. & Jacks. University of Pretoria. [Link]

-

Yeh, P. H., et al. (2012). Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii. PubMed. [Link]

-

Yu, S., Yan, H., Zhang, L., & Shan, M. (2017). A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid. Molecules, 22(2), 299. [Link]

-

Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology, 52(8), 997-1004. [Link]

-

Hegazy, M. F., et al. (2023). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. Saudi Journal of Biological Sciences, 30(4), 103598. [Link]

-

Kim, C., Le, D. D., Lee, M., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. Molecules, 26(14), 4277. [Link]

-

Abdillahi, H. S., Stafford, G. I., Finnie, J. F., & Van Staden, J. (2010). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-503. [Link]

-

Qiao, L., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. PubMed. [Link]

-

Bagla, V. P., McGaw, L. J., Elgorashi, E. E., & Eloff, J. N. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. [Link]

-

Bagla, V. P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. ResearchGate. [Link]

-

He, X. S., et al. (2021). Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. Molecules, 26(20), 6140. [Link]

-

Basnet, A., et al. (2025). Synthesis of Biologically Relevant Biflavanoids – A Review. ResearchGate. [Link]

-

Bagla, V. P., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. PubMed. [Link]

-

Zhang, L., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 311, 116401. [Link]

-

ResearchGate. (2025). Chemical Constituents of the Barks of Podocarpus macrophyllus. ResearchGate. [Link]

-

StuartXchange. (n.d.). Buddhist pine / podocarpus macrophyllus / buddha pine. Philippine Medicinal Herbs. [Link]

-

de Araujo, M. H., et al. (2024). Plants containing amentoflavone. ResearchGate. [Link]

-

Yong, J., & Lu, C. (2018). Chemical and biological progress of Podocarpus nagi. OAHOST. [Link]

-

ResearchGate. (n.d.). Chemical structure of biflavonoids featuring C-C linkages (a) and C-O-C... ResearchGate. [Link]

-

Naidoo, V. (2012). Isolation and characterization of compounds from Podocarpus henkelii (Podocarpaceae) with activity against bacterial, fungal and viral pathogens. University of Pretoria. [Link]

-

Kim, C., et al. (2021). Diterpenoids Isolated from Podocarpus macrophyllus Inhibited the Inflammatory Mediators in LPS-Induced HT-29 and RAW 264.7 Cells. PubMed. [Link]

-

European Molecular Biology Laboratory. (n.d.). This compound (CHEBI:191156). EMBL-EBI. [Link]

-

National Center for Biotechnology Information. (2025). This compound MeSH Supplementary Concept Data 2025. NLM. [Link]

-

Wu, J., Yang, J., & Chen, Y. G. (2017). Terpenoids and Flavonoids From Podocarpus wallichiana. Chemistry of Natural Compounds, 53(6), 1163–1164. [Link]

-

Prata, C., et al. (2022). NMR Characterization of Lignans. MDPI. [Link]

-

Sieniawska, E., et al. (2022). LC-DAD-ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. PubMed. [Link]

-

Ouattara-Sourabie, P. B., et al. (2020). HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon). Semantic Scholar. [Link]

-

Sieniawska, E., et al. (2022). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. PubMed Central. [Link]

-

de Oliveira, A. S., et al. (2023). High-Resolution Mass Spectrometry Identification and Characterization of Flavonoids from Fridericia chica Leaves Extract with Anti-Arbovirus Activity. MDPI. [Link]

Sources

- 1. Gymnosperm-specific CYP90Js enable biflavonoid biosynthesis and microbial production of amentoflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Whitepaper: A Methodological Guide to the Isolation and Characterization of Podocarpusflavone A from Podocarpus macrophyllus

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the isolation, purification, and structural elucidation of Podocarpusflavone A, a bioactive biflavonoid, from the leaves and twigs of Podocarpus macrophyllus. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the workflow—from initial solvent extraction and liquid-liquid partitioning to multi-stage chromatographic separation and final spectroscopic verification. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high purity of the final compound. This guide is intended to serve as a practical and authoritative resource for natural product chemists and drug development professionals seeking to harness the therapeutic potential of biflavonoids.

Introduction: The Scientific Imperative

The genus Podocarpus is a rich source of diverse phytochemicals, including norditerpenes and flavonoids, which have demonstrated significant biological activities.[1][2] Among these, Podocarpus macrophyllus (Thunb.) Sweet, has been identified as a key source of this compound, a C-3'/C-8" linked biflavonoid.[3][4] This class of compounds is of considerable interest due to its wide range of pharmacological properties, including potent antioxidant, cardioprotective, and antimicrobial effects.[4][5][6]

The successful isolation of a single, pure bioactive compound from a complex plant matrix is a foundational challenge in natural product chemistry. It requires a multi-step, logic-driven approach where each stage is optimized to exploit the specific physicochemical properties of the target molecule. This guide provides an in-depth walkthrough of this process, specifically tailored for this compound.

Phase I: Strategic Extraction and Fractionation

Expert Rationale: The primary objective of this initial phase is twofold: 1) to efficiently liberate the target biflavonoids from the plant tissue into a soluble crude extract, and 2) to perform a preliminary, coarse separation to remove classes of compounds with vastly different polarities, thereby enriching the fraction containing this compound. The choice of an alcohol-based solvent for the initial extraction is critical; ethanol or methanol effectively solubilizes the moderately polar flavonoids while leaving behind highly non-polar lipids and highly polar polysaccharides within the plant material. Subsequent liquid-liquid partitioning further refines this separation.

Workflow: Extraction and Partitioning

Caption: Workflow for Extraction and Liquid-Liquid Partitioning.

Protocol 1: Extraction and Fractionation

-

Plant Material Preparation: Collect fresh twigs and leaves of Podocarpus macrophyllus. Air-dry the material in the shade or in an oven at a controlled temperature (45–50°C) until brittle.[7]

-

Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

Solvent Extraction: Macerate the powdered material in 95% ethanol (EtOH) at a 1:10 solid-to-liquid ratio (w/v) for 48-72 hours at room temperature, with occasional agitation.[1][7] Filter the mixture and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a 70% aqueous ethanol solution.

-

Transfer the suspension to a separatory funnel and partition it three times with an equal volume of n-hexane. The purpose of this step is to remove highly non-polar compounds like lipids and chlorophylls.[1] Collect and discard the n-hexane layers.

-

Subsequently, partition the remaining aqueous layer three times with an equal volume of ethyl acetate (EtOAc). The moderately polar biflavonoids, including this compound, will preferentially move into the EtOAc phase.[1][3]

-

Collect the EtOAc layers, combine them, and concentrate under reduced pressure to yield the target-rich EtOAc fraction. The remaining aqueous layer, containing highly polar compounds, can be discarded.

-

Phase II: High-Resolution Chromatographic Purification

Expert Rationale: The EtOAc fraction, while enriched, is still a complex mixture. Achieving isolation of a single compound requires sequential chromatographic techniques that separate molecules based on distinct physicochemical properties. We employ a two-stage strategy: 1) Silica Gel Adsorption Chromatography, which separates compounds based on their polarity, and 2) Sephadex LH-20 Gel Filtration, which separates based on a combination of molecular size and polarity. This orthogonal approach is highly effective for purifying flavonoids.[7][8]

Workflow: Multi-Step Chromatography

Caption: Sequential Chromatographic Purification Workflow.

Protocol 2: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase, using a chloroform (CHCl₃) slurry to ensure uniform packing without air bubbles.

-

Sample Loading: Adsorb the dried EtOAc fraction onto a small amount of silica gel, allow the solvent to evaporate completely, and carefully layer the resulting dry powder on top of the packed column.

-

Elution: Begin elution with 100% CHCl₃. Gradually increase the polarity of the mobile phase by introducing methanol (MeOH) in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).[7] The rationale is that less polar compounds will elute first, while more polar compounds like this compound require a more polar mobile phase to be displaced from the silica.

-

Fraction Collection & Monitoring: Collect fractions of a consistent volume (e.g., 20 mL). Monitor the composition of the fractions using Thin Layer Chromatography (TLC) with a CHCl₃:MeOH (e.g., 9:1) mobile phase. Visualize spots under UV light (254 nm and 365 nm).

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions to dryness.

Protocol 3: Sephadex LH-20 Gel Filtration

-

Column Preparation: Swell Sephadex LH-20 resin in methanol (MeOH) for several hours. Pack a column with the swollen gel. This stationary phase separates smaller molecules that can enter the pores from larger ones, and also provides a mild polarity-based separation.

-

Purification: Dissolve the pooled, semi-pure fraction from the silica gel step in a minimal amount of MeOH. Load the solution onto the Sephadex LH-20 column.

-

Isocratic Elution: Elute the column with 100% MeOH.[8] This step is effective at removing remaining small impurities and closely related flavonoid analogues.

-

Final Collection: Collect fractions and monitor by TLC. Pool the fractions containing the pure compound and concentrate to yield this compound as a yellow amorphous powder.[9]

| Table 1: Summary of Chromatographic Purification Steps | |

| Step | Stationary Phase |

| 1 | Silica Gel (60-120 mesh) |

| 2 | Sephadex LH-20 |

Phase III: Unambiguous Structural Verification

Expert Rationale: Isolation is incomplete without rigorous structural confirmation. A combination of spectroscopic techniques is required to build an undeniable case for the compound's identity. Mass spectrometry provides the molecular formula, UV spectroscopy confirms the core chemical scaffold, and a suite of NMR experiments reveals the precise atom-by-atom connectivity. The data must be in full agreement with established literature values for this compound.[4][9]

Methodology and Data Interpretation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass. This compound should yield a protonated molecular ion [M+H]⁺ at an m/z consistent with the molecular formula C₃₁H₂₀O₁₀.[9]

-

UV-Vis Spectroscopy: When dissolved in methanol, the UV spectrum should exhibit absorption maxima (λmax) characteristic of the biflavonoid chromophore system, typically around 341, 269, and 221 nm.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive tool for structural elucidation.[10]

-

¹H-NMR: Provides information on the number and environment of protons in the molecule.

-

¹³C-NMR: Reveals the number and type of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for linking the two flavonoid units together at the C-3' and C-8" positions.[1][9]

-

| Table 2: Key Spectroscopic Data for this compound Verification | |

| Technique | Parameter |

| HR-ESI-MS | [M+H]⁺ (m/z) |

| UV-Vis (MeOH) | λmax (nm) |

| ¹H-NMR (Pyridine-d₅) | Key Signals (δ ppm) |

| ¹³C-NMR (Pyridine-d₅) | Key Signals (δ ppm) |

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

Biological Context and Future Directions

This compound is not merely a chemical curiosity; it is a molecule with demonstrated biological relevance. Studies have shown that flavonoids isolated from P. macrophyllus, including this compound, exhibit significant cardioprotective effects by mitigating H₂O₂-induced apoptosis in cardiomyocytes.[4] Furthermore, the compound has shown antimicrobial activity against various pathogens.[5][6] The robust isolation methodology presented here is the critical first step for any further research, including mechanism-of-action studies, preclinical toxicology, and the development of synthetic analogues for drug discovery programs.

Conclusion

This guide has detailed a systematic and scientifically-grounded workflow for the isolation of this compound from Podocarpus macrophyllus. By integrating rational solvent selection, multi-stage partitioning, and orthogonal chromatographic techniques, this methodology provides a reliable pathway to obtaining a highly pure sample suitable for advanced research. The emphasis on spectroscopic verification ensures the absolute identity of the isolated compound, providing the trustworthy foundation necessary for subsequent biological and pharmacological investigations.

References

- Qiao, X., et al. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. Pharmaceutical Biology, 52(8), 967-972. [Link provided in search results]

-

PubMed. (2014). Flavonoids from Podocarpus macrophyllus and their cardioprotective activities. National Center for Biotechnology Information. Available at: [Link]

-

Chen, J-J., et al. (2011). 1H-and 13C-NMR spectroscopic data of [3′→8″]-biflavonoids from P. nakaii Hayata. Molecules, 16(8), 6467-6478. Available at: [Link]

-

Lee, J-H., et al. (2023). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. Natural Product Research, 38(13), 2336-2341. Available at: [Link]

-

ResearchGate. (2023). Phytochemical analysis and quality assessment of Podocarpus macrophyllus by UHPLC-DAD-ESI-MS and UHPLC-MS/MS MRM methods. ResearchGate. Available at: [Link]

-

Chen, J-J., et al. (2011). Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii. Natural Product Communications, 6(1), 9-12. Available at: [Link]

-

Li, H-L., et al. (2016). Chemical Constituents of the Barks of Podocarpus macrophyllus. ResearchGate. Available at: [Link]

-

da Silva, G. O., et al. (2022). METHODS FOR EXTRACTION AND ISOLATION OF AGATHISFLAVONE FROM POINCIANELLA PYRAMIDALIS. Química Nova, 45(7). Available at: [Link]

-

Shai, L. J., et al. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 383. Available at: [Link]

-

PubMed. (2014). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. National Center for Biotechnology Information. Available at: [Link]

-

PlantaeDB. Podocarpus macrophyllus. PlantaeDB. Accessed January 2026. Available at: [Link]

-

Zeng, N., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 311, 116401. Available at: [Link]

-

Zhang, Y., et al. (2016). Preparative Isolation of Two Prenylated Biflavonoids from the Roots and Rhizomes of Sinopodophyllum emodi by Sephadex LH-20 Column and High-Speed Counter-Current Chromatography. Molecules, 21(8), 1003. Available at: [Link]

-

Zhang, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules, 27(21), 7241. Available at: [Link]

Sources

- 1. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids from Podocarpus macrophyllus and their cardioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Chemical Characterization of Podocarpusflavone A

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Podocarpusflavone A is a naturally occurring biflavonoid that has garnered significant scientific interest due to its prevalence in the plant kingdom and its diverse pharmacological profile. As a derivative of amentoflavone, its structure consists of two apigenin units linked by a robust C-C bond. This guide provides an in-depth exploration of the discovery of this compound, detailing the critical methodologies for its isolation and purification from botanical sources. Furthermore, it offers a comprehensive analysis of the spectroscopic techniques employed for its definitive chemical characterization and structural elucidation. By synthesizing field-proven protocols with the underlying chemical principles, this document serves as a vital resource for natural product chemists and pharmacologists engaged in the study of complex polyphenolic compounds.

Introduction: The World of Biflavonoids

Biflavonoids represent a unique and complex class of polyphenolic compounds, characterized by a structure composed of two flavonoid monomers linked by either a C-C or a C-O-C bond.[1] These natural products are particularly abundant in the plant family Podocarpaceae, a significant group of conifers found predominantly in the Southern Hemisphere.[1][2][3] Within this family, the genus Podocarpus is a prolific source of diverse biflavonoids, which are believed to play a crucial role in the plant's defense mechanisms.

Among the numerous compounds isolated from this genus, this compound stands out as a representative example. It is structurally a mono-O-methylated derivative of amentoflavone and is frequently identified in phytochemical screenings of various Podocarpus species.[1][4] This guide delves into the scientific journey of this compound, from its initial discovery in plant extracts to its precise identification through modern analytical techniques.

Discovery and Natural Occurrence

This compound was first identified during systematic phytochemical investigations of the Podocarpus genus. Its discovery was not a singular event but rather the result of ongoing efforts to catalogue the rich secondary metabolome of these plants. It is considered a characteristic chemical marker in many species of the genus, having been isolated from Podocarpus henkelii, Podocarpus nakaii, and Podocarpus macrophyllus, among others.[4][5][6][7][8]

The discovery process often relies on bioassay-guided fractionation, where crude plant extracts are systematically separated, and the resulting fractions are tested for specific biological activities, such as cytotoxicity or antimicrobial effects.[5][6] This approach led to the repeated isolation of this compound, highlighting it as a compound of significant biological interest. Its presence is not limited to Podocarpus; it has also been reported in unrelated genera such as Garcinia and Kielmeyera, indicating a wider distribution in the plant kingdom than initially presumed.[9][10]

Isolation and Purification: A Step-by-Step Protocol

The isolation of this compound from plant matrices is a multi-step process requiring careful execution to ensure high purity and yield. The following protocol represents a validated and reproducible workflow.

Protocol 1: Extraction and Chromatographic Purification of this compound

Rationale: This protocol is designed to progressively enrich the biflavonoid fraction from a complex crude plant extract. It begins with a non-polar extraction to remove lipids, followed by a polar extraction to capture flavonoids. Subsequent liquid-liquid partitioning and column chromatography steps systematically remove impurities, yielding the target compound.

Step 1: Plant Material Preparation and Initial Extraction

-

Collection & Drying: Collect fresh plant material, typically leaves or twigs.[5][10] Air-dry the material in a shaded, well-ventilated area until brittle to halt enzymatic degradation.

-

Grinding: Pulverize the dried material into a fine powder to maximize the surface area for solvent extraction.

-

Maceration: Macerate the powdered plant material with a polar solvent such as ethanol or acetone at room temperature for 48-72 hours.[4][5] This step is repeated 2-3 times to ensure exhaustive extraction of flavonoids and other polar to semi-polar metabolites.

-

Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Solvent-Solvent Fractionation

-

Suspension: Suspend the crude extract in a water-methanol mixture.

-

Partitioning: Perform sequential liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. A typical sequence is:

-

Dichloromethane (DCM) or Chloroform: To separate less polar compounds.[10]

-

Ethyl Acetate (EtOAc): This fraction is typically enriched with flavonoids, including this compound.

-

n-Butanol: To sequester highly polar compounds like glycosides.

-

-

Fraction Concentration: Concentrate each fraction separately. The ethyl acetate fraction is the primary candidate for further purification.

Step 3: Column Chromatography (CC)

-

Stationary Phase: Pack a glass column with silica gel, which separates compounds based on polarity.

-

Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it evenly onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, commonly a mixture of hexane, ethyl acetate, and methanol.[11]

-

Fraction Collection: Collect eluent in separate fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile and a prominent spot corresponding to the expected Rf value of this compound.

Step 4: Final Purification (Preparative HPLC)

-

Refinement: For obtaining highly pure (>98%) this compound, subject the enriched fractions from CC to preparative High-Performance Liquid Chromatography (HPLC).[11]

-

Method: Utilize a C18 reverse-phase column with a mobile phase gradient, typically consisting of acetonitrile and water (often with 0.1% formic acid to improve peak shape).

-

Isolation: Collect the peak corresponding to this compound, and remove the solvent under vacuum to yield the pure compound.

Diagram: Workflow for Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Chemical Characterization and Structure Elucidation

The definitive structure of this compound was established through the combined application of several modern spectroscopic techniques.

Molecular Formula and Structure: this compound possesses the molecular formula C₃₁H₂₀O₁₀ and a molecular weight of approximately 552.5 g/mol .[9] Its IUPAC name is 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one.[9] The structure is a biflavone composed of two apigenin units. One unit (Flavone I) is substituted with a methoxy group at the C-4' position. The two flavonoid systems are linked via a C-C bond between C-3' of Flavone II and C-8 of Flavone I.

structure [ label = <

> ];

label_I [label="Flavone I", fontcolor="#4285F4"]; label_II [label="Flavone II", fontcolor="#EA4335"]; label_link [label="C3'—C8'' Linkage", fontcolor="#34A853"];

}

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Podocarpus - Wikipedia [en.wikipedia.org]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Naturally Occurring Cytotoxic [3′→8″]-Biflavonoids from Podocarpus nakaii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally Occurring Cytotoxic [3'→8″]-Biflavonoids from Podocarpus nakaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C31H20O10 | CID 5320644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Exploring the Antimycobacterial Potential of this compound from Kielmeyera membranacea: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Data of Podocarpusflavone A: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for Podocarpusflavone A, a naturally occurring biflavonoid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the structural elucidation and characterization of this compound. Our focus is on not just presenting the data, but also on providing the rationale behind the experimental choices and methodologies, ensuring a deeper understanding of the spectroscopic analysis.

Introduction to this compound

This compound is a C-C linked biflavonoid, specifically a [3′→8″]-biflavonoid, composed of two apigenin moieties. One of these moieties is further substituted with a 4'-methoxyphenyl group.[1] Biflavonoids are a significant class of plant secondary metabolites known for a wide range of biological activities, making their accurate structural identification paramount for further research and development.[2] Spectroscopic techniques, particularly NMR and MS, are indispensable tools for this purpose.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of the intact molecule with minimal fragmentation in the initial stages.

High-Resolution Mass Spectrometry (HRMS)

Rationale for HRMS: High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of an unknown or isolated compound. For this compound, with a molecular formula of C₃₁H₂₀O₁₀, HRMS provides the high mass accuracy required to distinguish it from other compounds with the same nominal mass.

Expected Data: The calculated exact mass of this compound is 552.1056 g/mol .[1] In negative ion mode ESI-MS, the expected pseudomolecular ion would be [M-H]⁻ at m/z 551.0984. A study on biflavonoids from Podocarpus nakaii reported a negative ESI-MS value of m/z 551.13 [M-H]⁻ for this compound, which aligns with the expected mass.[3]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

The "Why" of MS/MS: While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, yielding valuable structural information. By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the different structural units within the molecule. For biflavonoids, MS/MS can help to identify the nature of the monomeric units and the type of linkage between them.

Predicted Fragmentation Pathway: The fragmentation of biflavonoids is complex and can involve retro-Diels-Alder (rDA) reactions, cleavage of the C-C interflavonoid bond, and losses of small neutral molecules like CO, CO₂, and H₂O.[4][5] For this compound, key fragmentation pathways in negative ion mode would likely involve:

-

Cleavage of the interflavonoid bond: This would result in fragment ions corresponding to the individual flavonoid units.

-

Retro-Diels-Alder (rDA) fragmentation: This is a characteristic fragmentation pathway for flavonoids, providing information about the substitution pattern on the A and B rings.

-

Loss of a methyl group (-CH₃): The presence of the methoxy group would likely lead to a characteristic loss of a methyl radical.

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M-H]⁻ at m/z 551.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| 551.1 | 536.1 | CH₃• | Loss of the methyl radical from the methoxy group. |

| 551.1 | 431.1 | C₇H₄O₃ | rDA fragmentation of one of the flavonoid units. |

| 551.1 | 283.1 | C₁₅H₉O₅ | Cleavage of the interflavonoid bond, yielding the deprotonated apigenin-4'-methylether moiety. |

| 551.1 | 267.1 | C₁₆H₉O₅ | Cleavage of the interflavonoid bond, yielding the deprotonated apigenin moiety. |

Note: This table represents predicted fragmentation based on general flavonoid fragmentation rules. Actual experimental data may vary depending on the instrument and conditions.

Experimental Protocol: LC-ESI-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.

-

Sample Preparation:

-

Accurately weigh 1 mg of the isolated this compound.

-

Dissolve the sample in 1 mL of a suitable solvent such as methanol or a mixture of methanol and water.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for flavonoid analysis.

-

Mobile Phase: A gradient elution is often used to achieve good separation.

-

Solvent A: Water with 0.1% formic acid (enhances ionization).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compound. For example, 10-90% B over 20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 25-30 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for flavonoids.

-

Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the [M-H]⁻ ion.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Collision Energy: This will need to be optimized for the specific instrument and compound, but a range of 20-40 eV is a good starting point for inducing fragmentation.

-

Caption: Workflow for LC-ESI-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule.

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, recorded in pyridine-d₅. The use of pyridine-d₅ is common for flavonoids due to their good solubility in this solvent.

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data for this compound in Pyridine-d₅ [3]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Flavone I | ||

| 2 | 164.2 | |

| 3 | 103.5 | 6.90 (s) |

| 4 | 182.5 | |

| 5 | 162.0 | |

| 6 | 99.3 | 6.45 (d, 1.8) |

| 7 | 164.8 | |

| 8 | 105.2 | 6.85 (d, 1.8) |

| 9 | 158.0 | |

| 10 | 105.0 | |

| 1' | 121.8 | |

| 2' | 128.8 | 7.95 (d, 8.8) |

| 3' | 128.8 | 7.95 (d, 8.8) |

| 4' | 161.8 | |

| 5' | 116.2 | 7.15 (d, 8.8) |

| 6' | 116.2 | 7.15 (d, 8.8) |

| Flavone II | ||

| 2" | 163.5 | |

| 3" | 103.0 | 6.80 (s) |

| 4" | 182.4 | |

| 5" | 161.5 | |

| 6" | 98.8 | 6.40 (d, 1.8) |

| 7" | 164.5 | |

| 8" | 104.8 | 6.75 (d, 1.8) |

| 9" | 157.5 | |

| 10" | 104.5 | |

| 1'" | 123.5 | |

| 2'" | 128.5 | 7.85 (d, 8.8) |

| 3'" | 114.5 | 7.05 (d, 8.8) |

| 4'" | 160.5 | |

| 5'" | 114.5 | 7.05 (d, 8.8) |

| 6'" | 128.5 | 7.85 (d, 8.8) |

| OMe | 55.2 | 3.59 (s) |

2D NMR Spectroscopy for Structural Connectivity

The Rationale for 2D NMR: While 1D NMR provides chemical shifts and coupling constants, 2D NMR experiments are crucial for establishing the complete bonding framework of a complex molecule like this compound. These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of all signals and the confirmation of the inter-flavonoid linkage.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and carbons. It is the primary method for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear correlation experiment reveals long-range correlations between protons and carbons, typically over two to three bonds. HMBC is critical for connecting different spin systems and for identifying the linkage between the two flavonoid units.

Key 2D NMR Correlations for this compound:

-

COSY Correlations:

-

Correlations between H-6 and H-8 in both flavone units.

-

Correlations between H-2'/H-6' and H-3'/H-5' in Flavone I.

-

Correlations between H-2'"/H-6'" and H-3'"/H-5'" in Flavone II.

-

-

HSQC Correlations:

-

Direct correlation of each proton signal to its attached carbon signal as listed in Table 2.

-

-

HMBC Correlations:

-

Inter-flavonoid Linkage: A key HMBC correlation is expected between H-2' of Flavone I and C-8" of Flavone II, and/or between H-6" of Flavone II and C-3' of Flavone I, confirming the C3'-C8" linkage.[3]

-

Position of the Methoxyl Group: A correlation between the methoxyl protons (δH 3.59) and C-4'" (δC 160.5) confirms its position.[3]

-

General Connectivity: Numerous other HMBC correlations will be observed, confirming the overall structure of both flavonoid units. For example, H-3 will show correlations to C-2, C-4, and C-10.

-

Caption: Key 2D NMR correlations for the structural elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general framework for acquiring high-quality NMR data for this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of pure this compound.

-

Dissolve the sample in ~0.6 mL of deuterated pyridine (pyridine-d₅). Complete dissolution is crucial for high-resolution spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

The sample should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

-

NMR Instrument and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Temperature: Room temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

-

Relaxation delay (d1): 2 seconds.

-

-

COSY:

-

Pulse sequence: Standard COSY sequence (e.g., cosygpqf).

-

Number of scans per increment: 2-4.

-

-

HSQC:

-

Pulse sequence: Phase-sensitive HSQC with adiabatic pulses for improved performance (e.g., hsqcedetgpsisp2.3).

-

Optimized for a one-bond J(C,H) coupling of ~145 Hz.

-

-

HMBC:

-

Pulse sequence: Standard HMBC sequence (e.g., hmbcgplpndqf).

-

Optimized for long-range J(C,H) couplings of ~8 Hz.

-

-

Conclusion

The comprehensive analysis of spectroscopic data from mass spectrometry and nuclear magnetic resonance is fundamental to the unequivocal structural determination of complex natural products like this compound. This guide has provided a detailed overview of the expected MS and NMR data, the rationale behind the chosen analytical techniques, and standardized protocols for data acquisition. By understanding and applying these principles, researchers can confidently identify and characterize this compound, paving the way for further investigation into its biological properties and potential therapeutic applications.

References

-

1 H-and 13 C-NMR spectroscopic data of [3′→8″]-biflavonoids from P. nakaii Hayata. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Molecules, 29(22), 5246. [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-350. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]

-

3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification. (2022). Molecules, 27(19), 6296. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. emerypharma.com [emerypharma.com]

A Comprehensive Technical Guide to the Bioactivity Screening of Podocarpusflavone A

Abstract

Podocarpusflavone A (PFA), a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse pharmacological potential. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on conducting a comprehensive bioactivity screening of PFA. We move beyond a simple recitation of protocols to offer a strategic framework grounded in scientific rationale, explaining the causality behind experimental choices. This guide details validated, step-by-step methodologies for assessing the anticancer, anti-inflammatory, antioxidant, and antimicrobial activities of this compound, complete with data interpretation, mechanistic insights, and visual workflows to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Screening this compound

This compound is a biflavonoid predominantly isolated from plants of the Podocarpus genus.[1] Structurally, it consists of two flavone moieties linked together, a feature that contributes to its complex biological activity.[2][3] Preliminary studies have identified PFA as a promising therapeutic candidate, demonstrating a range of effects including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8]

A systematic bioactivity screening is the crucial first step in validating these initial findings and elucidating the compound's therapeutic potential. The objective is not merely to confirm activity but to quantify it, understand its mechanisms, and identify the most promising avenues for further drug development. This guide presents a multi-assay platform approach, designed to provide a holistic view of PFA's bio-profile. The selection of assays is based on established evidence of PFA's interference with key cellular signaling pathways, such as the JAK/STAT pathway in cancer, and its ability to modulate inflammatory and oxidative stress responses.[4][9]

General Experimental Workflow

A successful screening campaign relies on a logical and systematic workflow. The process begins with preliminary cytotoxicity assessments to determine appropriate concentration ranges for subsequent, more specific bioassays. This ensures that observed effects in functional assays are not simply a consequence of broad cellular toxicity.

Caption: High-level experimental workflow for PFA bioactivity screening.

Anticancer Activity: Targeting Uncontrolled Proliferation

Scientific Rationale: this compound has been identified as an inhibitor of the JAK/STAT signaling pathway, specifically targeting STAT3.[4][9] The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis; its aberrant activation is a hallmark of many cancers, including melanoma and certain breast cancers.[10][11][12] PFA has been shown to suppress the phosphorylation of JAK2, a key upstream kinase for STAT3 activation.[4] This prevents STAT3 from translocating to the nucleus and activating the transcription of genes involved in cell survival and proliferation. Additionally, PFA has been reported to inhibit DNA Topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication, further contributing to its cytotoxic effects.[13]

Choice of Cell Lines:

-

A375 (Human Melanoma): This cell line is selected due to the known involvement of the JAK2/STAT3 pathway in melanoma progression and specific evidence of PFA's efficacy in suppressing its growth.[4]

-

MCF-7 (Human Breast Adenocarcinoma): PFA has demonstrated the ability to induce apoptosis in this cell line, making it a relevant model to confirm and quantify this effect.[3][8][13][14][15][16]

-

HEK293 (Human Embryonic Kidney Cells): A non-cancerous cell line used as a control to assess the selectivity of PFA's cytotoxicity. A significantly higher IC50 value in HEK293 compared to cancer cell lines would indicate a favorable therapeutic window.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17]

Materials:

-

This compound (PFA)

-

A375, MCF-7, and HEK293 cell lines

-

DMEM/RPMI-1640 culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of PFA (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Doxorubicin is used as a positive control. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PFA or controls. Include a vehicle control (medium with DMSO, matching the highest concentration used for PFA).

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

Data Calculation:

-

Correct for background absorbance by subtracting the reading from wells with medium only.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Calculate the percentage of inhibition: % Inhibition = 100 - % Viability

IC50 Determination: The IC50 (half-maximal inhibitory concentration) is the concentration of PFA required to inhibit cell growth by 50%. Plot the % Inhibition (Y-axis) against the log of the PFA concentration (X-axis). Use non-linear regression (four-parameter logistic curve) to fit the data and determine the IC50 value.[17][22][23][24][25]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI)* |

| A375 (Melanoma) | 15.6 | 0.8 | 6.4 |

| MCF-7 (Breast) | 22.4 | 1.2 | 4.5 |

| HEK293 (Normal) | >100 | 9.5 | - |

*SI = IC50 in normal cells / IC50 in cancer cells

Mechanistic Insight: The JAK/STAT Pathway

The cytotoxicity observed is likely mediated, at least in part, by the inhibition of the JAK/STAT pathway. PFA's ability to suppress JAK2 phosphorylation is the key initiating event.

Caption: PFA inhibits the JAK/STAT pathway by suppressing JAK2 phosphorylation.

Anti-inflammatory Activity: Modulating Immune Responses

Scientific Rationale: Flavonoids are well-known for their anti-inflammatory properties. Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.[11] The expression of iNOS is primarily regulated by the transcription factor NF-κB.[26][27] Upon stimulation by agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory genes.[17][21] Screening PFA for its ability to inhibit LPS-induced NO production in macrophages provides a robust model for assessing its anti-inflammatory potential.

Choice of Cell Line:

-

RAW 264.7 (Murine Macrophage): This is a standard and widely used cell line for in vitro inflammation studies. It reliably produces significant amounts of NO upon LPS stimulation, making it an excellent model to test inhibitory compounds.[11][28][29]

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant.[11][28] The Griess reagent converts nitrite into a purple-colored azo compound, the intensity of which is proportional to the NO concentration.

Materials:

-

This compound (PFA)

-

Dexamethasone (Positive Control)[30]

-

Lipopolysaccharide (LPS) from E. coli

-

RAW 264.7 cell line

-

Complete culture medium (DMEM)

-

Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[11][29]

-

Pre-treatment: Treat the cells with various concentrations of PFA (e.g., 1, 10, 50 µM, ensuring these are non-toxic concentrations determined previously) or Dexamethasone for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[11][29]

-

Sample Collection: After incubation, collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Prepare the final Griess reagent by mixing equal volumes of Part A and Part B immediately before use. Add 100 µL of this final reagent to each well containing the supernatant.[11][28]

-

Incubation and Reading: Incubate the plate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[28][29]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.

Data Presentation and Analysis

Data Calculation:

-

Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

-

Calculate the percentage of NO production inhibition using the formula: % Inhibition = [1 - (NO₂⁻ in Treated Cells / NO₂⁻ in LPS-only Cells)] x 100

IC50 Determination: Plot the % Inhibition against the log of PFA concentration and use non-linear regression to calculate the IC50 value, representing the concentration that inhibits 50% of LPS-induced NO production.

Table 2: Hypothetical Anti-inflammatory Data for this compound

| Treatment | Concentration (µM) | Nitrite (µM) | % Inhibition | IC50 (µM) |

| Control (No LPS) | - | 1.2 | - | |

| LPS Only | - | 45.8 | 0% | |

| PFA | 1 | 38.5 | 16.0% | \multirow{3}{*}{18.5} |

| PFA | 10 | 25.1 | 45.2% | |

| PFA | 50 | 8.3 | 81.9% | |

| Dexamethasone | 10 | 5.5 | 88.0% | 2.1 |

Mechanistic Insight: The NF-κB Pathway

The inhibition of NO production by PFA likely stems from its ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB pathway by PFA.

Antioxidant Activity: Scavenging Free Radicals

Scientific Rationale: Flavonoids are potent antioxidants due to their phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to screen for radical scavenging activity.[29] DPPH is a stable free radical that shows a deep violet color; when it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[29]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound (PFA)

-

Ascorbic Acid (Vitamin C) (Positive Control)[3][6][24][31][32]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microtiter plate

Procedure:

-

Solution Preparation: Prepare a stock solution of PFA in methanol. Prepare a working solution of DPPH in methanol (typically around 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0.[29]

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of PFA or Ascorbic Acid.

-

Initiate Reaction: Add 100 µL of the DPPH working solution to each well. The final volume is 200 µL.

-

Controls:

-

Negative Control: 100 µL Methanol + 100 µL DPPH solution.

-

Blank: 100 µL Methanol + 100 µL Methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

Data Presentation and Analysis

Data Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the PFA-treated sample.[29]

IC50 Determination: Plot the % Scavenging against the log of PFA concentration to determine the IC50 value, the concentration required to scavenge 50% of the DPPH radicals.

Table 3: Hypothetical Antioxidant Data for this compound

| Compound | IC50 (µg/mL) |

| This compound | 25.4 |

| Ascorbic Acid | 8.9 |

Antimicrobial Activity: Inhibition of Microbial Growth

Scientific Rationale: Natural products are a rich source of antimicrobial agents. PFA has been reported to possess a broad spectrum of activity against various bacterial and fungal pathogens.[5][8] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][28] This quantitative measure is essential for evaluating the potency of a potential new antimicrobial drug.

Choice of Microorganisms:

-

Staphylococcus aureus (ATCC 25923): A representative Gram-positive bacterium.

-

Escherichia coli (ATCC 25922): A representative Gram-negative bacterium.

-

Candida albicans (ATCC 90028): A representative pathogenic fungus (yeast).

Experimental Protocol: Broth Microdilution Method

Materials:

-

This compound (PFA)

-

Gentamicin (Positive Control for bacteria)[8]

-

Amphotericin B (Positive Control for fungi)

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: In a 96-well plate, add 50 µL of appropriate broth to all wells. Add 50 µL of a 2x concentrated PFA stock solution to the first column. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate.

-

Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

-

Controls:

-

Growth Control: Well with broth and inoculum only.

-

Sterility Control: Well with broth only.

-

Positive Control: Wells with serial dilutions of Gentamicin or Amphotericin B.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida.

-

MIC Determination: The MIC is the lowest concentration of PFA at which no visible growth (turbidity) is observed.[21][26]

Data Presentation and Interpretation

The primary result is the MIC value. A lower MIC value indicates higher antimicrobial potency.

Table 4: Hypothetical Antimicrobial Data for this compound

| Microorganism | PFA MIC (µg/mL) | Gentamicin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| S. aureus | 32 | 0.5 | N/A |

| E. coli | 64 | 1 | N/A |

| C. albicans | 16 | N/A | 0.25 |

Interpretation: The MIC is compared to established breakpoints by organizations like CLSI or EUCAST to categorize the organism as susceptible, intermediate, or resistant.[18][26] For a novel compound like PFA, these values provide a benchmark of its potency against standard controls.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for the primary bioactivity screening of this compound. The described protocols for anticancer, anti-inflammatory, antioxidant, and antimicrobial assays provide a robust foundation for quantifying its therapeutic potential. The data generated from this screening cascade will be instrumental in identifying the most promising biological activities of PFA. For instance, a low IC50 against a specific cancer cell line, coupled with a high selectivity index, would strongly justify advancing PFA into more complex preclinical models for oncology. Similarly, potent inhibition of nitric oxide production would warrant further investigation into its mechanisms in inflammatory disease models. Future work should focus on the most potent activities observed, delving deeper into mechanistic studies (e.g., Western blotting for protein expression, flow cytometry for cell cycle analysis), and ultimately, progressing to in vivo efficacy and safety studies.

References

-

Title: this compound inhibits cell growth of skin cutaneous melanoma by suppressing STAT3 signaling Source: Journal of Dermatological Science URL: [Link]

-

Title: NF-κB signaling in inflammation Source: Signal Transduction and Targeted Therapy URL: [Link]

-

Title: NF-κB: At the Borders of Autoimmunity and Inflammation Source: Frontiers in Immunology URL: [Link]

-

Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

-

Title: NF-kappaB pathway: Significance and symbolism Source: ScienceDirect URL: [Link]

-

Title: Broth microdilution - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: The AAPS Journal URL: [Link]

-

Title: Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 Source: National Cancer Institute URL: [Link]

-